(2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Solid-state characterization Crystallization Purification

This (2S)-configured phenylglycinol derivative features a para-tert-butyl substituent that significantly increases steric bulk and lipophilicity (XLogP=1.8) compared to unsubstituted phenylglycinol. The high melting point (115-119°C) facilitates recrystallization from toluene or EtOAc/heptane, minimizing oiling-out and ensuring high crystalline purity. Ideal as a chiral building block for diastereoselective transformations and as a negative control (PNMT Ki=1.11 mM). Select this compound for reliable performance in asymmetric synthesis and medicinal chemistry lead optimization.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 191109-50-9
Cat. No. B1591707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
CAS191109-50-9
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1
InChIKeyTXUFIGBVDCUITR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-2-(4-tert-butylphenyl)ethanol (CAS 191109-50-9): Chemical Identity and Core Attributes for Research and Industrial Sourcing


(2S)-2-Amino-2-(4-tert-butylphenyl)ethanol (CAS 191109-50-9) is a chiral β-amino alcohol classified as a phenylglycinol derivative featuring a tert-butyl substituent at the para position of the aromatic ring [1]. The compound possesses a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol, with the (2S) absolute configuration conferring a defined stereochemical identity [1]. It is routinely available as a free base with reported purity levels typically ≥97%, making it a viable candidate for enantioselective synthesis, chiral auxiliary applications, and pharmaceutical intermediate development . The tert-butyl group introduces significant steric bulk and modulates both the lipophilicity and crystallinity of the molecule relative to unsubstituted phenylglycinol analogs [1].

Why (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol Cannot Be Arbitrarily Replaced by Other Phenylglycinol or β-Amino Alcohol Analogs


Substitution of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol with alternative phenylglycinol derivatives or β-amino alcohols is not a straightforward exchange due to the synergistic impact of stereochemistry and the tert-butyl substituent. The (2S) absolute configuration is a primary determinant of enantioselective recognition in biological and catalytic systems; the corresponding (2R)-enantiomer exhibits different binding affinities and stereochemical outcomes in asymmetric transformations [1]. Additionally, the para-tert-butyl group markedly increases steric bulk (calculated molecular volume) and lipophilicity (XLogP3-AA = 1.8) compared to the unsubstituted phenylglycinol [2]. These physicochemical divergences translate into distinct crystalline properties, solubility profiles, and thermodynamic behaviors that directly influence synthetic yields, chromatographic purification, and formulation consistency [2]. Consequently, any replacement must be validated with quantitative performance benchmarks; the evidence below establishes the specific differentiators that substantiate the selection of this particular compound over its closest analogs.

Quantitative Differentiators: Evidence-Based Performance Metrics for (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol


Elevated Melting Point Enhances Crystalline Stability and Purification Workflows

The melting point of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol is reported as 115–119 °C, which is substantially higher than the melting range of the unsubstituted comparator (S)-2-amino-2-phenylethanol (phenylglycinol), which typically melts at 49–58 °C (or 75–80 °C depending on polymorphic purity) . This >55 °C increase in melting point is attributable to the para-tert-butyl substituent, which promotes stronger intermolecular packing and reduces lattice energy flexibility .

Solid-state characterization Crystallization Purification

Weak PNMT Inhibition Defines a Low-Affinity Control Profile for Enzyme Studies

The compound exhibits a Ki value of 1.11 × 10⁶ nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay, indicative of extremely weak inhibitory activity [1]. In contrast, a structurally related PNMT inhibitor (CHEMBL144182) displays a Ki of 2.53 × 10³ nM (2.53 µM), representing an approximately 440-fold higher binding affinity [2].

Enzyme inhibition PNMT Binding affinity

Enhanced Lipophilicity Influences Partitioning and Membrane Interaction Potential

The computed octanol-water partition coefficient (XLogP3-AA) for (2S)-2-amino-2-(4-tert-butylphenyl)ethanol is 1.8, indicating moderate lipophilicity [1]. This contrasts with the unsubstituted analog (S)-2-amino-2-phenylethanol, which has a predicted XLogP of approximately 0.6 (based on PubChem data), reflecting lower lipophilicity due to the absence of the tert-butyl group [2].

Lipophilicity XLogP Drug design

Validated Application Scenarios for (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol Based on Quantitative Differentiators


Crystallization-Driven Purification and Solid-State Formulation

The significantly elevated melting point (115–119 °C) relative to unsubstituted phenylglycinol makes this compound amenable to recrystallization from common organic solvents (e.g., toluene, ethyl acetate/heptane) with minimal oiling-out tendencies. This characteristic is advantageous for achieving high crystalline purity in the isolation of synthetic intermediates, particularly when subsequent steps require well-defined solid-state morphology for dissolution kinetics or solid-phase peptide coupling. The high melting point also reduces the risk of fusion during storage or shipping in warm climates .

Enantioselective Synthesis as a Chiral Auxiliary or Ligand Precursor

The (2S) configuration combined with the sterically demanding tert-butyl group creates a well-defined chiral environment suitable for diastereoselective transformations. The compound has been classified as a chiral catalyst/ligand building block, and its structural features are consistent with those of β-amino alcohols that effectively catalyze the enantioselective alkylation of aldehydes . The enhanced lipophilicity (XLogP = 1.8) may also improve solubility in nonpolar reaction media where related, less lipophilic auxiliaries precipitate prematurely.

PNMT Enzyme Assay Negative Control

Given its extremely weak inhibition of PNMT (Ki = 1.11 mM), (2S)-2-amino-2-(4-tert-butylphenyl)ethanol can serve as a negative control or baseline comparator in enzyme inhibition studies. This application is particularly relevant when screening a library of phenylglycinol derivatives for structure-activity relationships, as the compound establishes the minimal inhibitory activity contributed by the core scaffold in the absence of optimized substituents [1].

Design of Lipophilic Bioactive Analogs

The computed XLogP of 1.8 positions this compound as a moderately lipophilic core that can be further functionalized to tune permeability. Medicinal chemists seeking to improve blood-brain barrier penetration or reduce aqueous solubility of a lead series may incorporate this tert-butylphenylglycinol moiety as a privileged fragment, with the expectation of a predictable increase in logP relative to phenylglycinol-based templates [2].

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